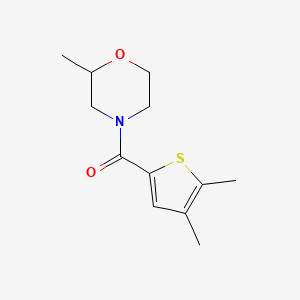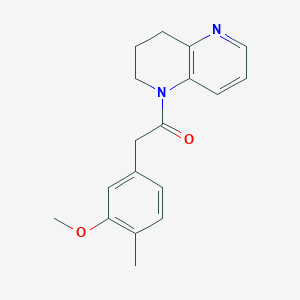
3-(4-Chlorophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chlorophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea, also known as CEP-1347, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound has been identified as a potent inhibitor of c-Jun N-terminal kinase (JNK), a key regulator of multiple cellular processes including apoptosis, inflammation, and stress responses.
Mécanisme D'action
3-(4-Chlorophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea exerts its neuroprotective effects by inhibiting the activity of JNK, a key regulator of multiple cellular processes including apoptosis, inflammation, and stress responses. JNK activation has been implicated in the pathogenesis of various neurodegenerative diseases, and inhibition of JNK activity has been shown to protect neurons from cell death induced by oxidative stress, glutamate toxicity, and excitotoxicity.
Biochemical and Physiological Effects:
This compound has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β in animal models of neurodegenerative diseases. Furthermore, this compound has been shown to increase the levels of anti-inflammatory cytokines such as IL-10. In addition, this compound has been found to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation in animal models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-Chlorophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea has several advantages for lab experiments. Firstly, this compound is a small molecule inhibitor that can be easily synthesized and purified. Secondly, this compound has been extensively studied in preclinical models, and its mechanism of action is well understood. However, there are also some limitations to using this compound in lab experiments. Firstly, this compound has not yet been tested in clinical trials, and its safety and efficacy in humans are unknown. Secondly, the optimal dosage and administration route of this compound for different diseases are yet to be determined.
Orientations Futures
There are several future directions for the research on 3-(4-Chlorophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea. Firstly, clinical trials are needed to determine the safety and efficacy of this compound in humans. Secondly, the optimal dosage and administration route of this compound for different diseases need to be determined. Thirdly, the potential of this compound as a therapeutic agent for other diseases such as cancer and autoimmune disorders needs to be explored. Fourthly, the development of more potent and selective JNK inhibitors based on the structure of this compound is an area of active research. Finally, the identification of biomarkers for predicting the response to this compound treatment is an important area of future research.
Méthodes De Synthèse
The synthesis of 3-(4-Chlorophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea involves the reaction of 4-chlorophenylisocyanate with 1-ethyl-4-piperidone to form the corresponding urea derivative. The reaction is carried out in the presence of a base and an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
3-(4-Chlorophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea has been extensively studied for its potential therapeutic applications in various diseases such as Parkinson's disease, Alzheimer's disease, Huntington's disease, and stroke. In preclinical studies, this compound has been shown to protect neurons from cell death induced by oxidative stress, glutamate toxicity, and excitotoxicity. Furthermore, this compound has been found to improve motor function and reduce neuroinflammation in animal models of Parkinson's disease and stroke.
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O/c1-3-19-10-8-14(9-11-19)18(2)15(20)17-13-6-4-12(16)5-7-13/h4-7,14H,3,8-11H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVWUOQNZZQTYAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)N(C)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3-Methyl-1,2-oxazol-5-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7509009.png)


![1,3-dimethyl-5-[(E)-3-(3-methylpiperidin-1-yl)-3-oxoprop-1-enyl]pyrimidine-2,4-dione](/img/structure/B7509024.png)

![N-[(4-fluoro-3-methylphenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B7509034.png)
![N-[(4-fluoro-3-methylphenyl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7509048.png)


![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-(4-fluorophenyl)propan-1-one](/img/structure/B7509081.png)
![1-[4-(3,4-dihydro-2H-chromene-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7509082.png)

![1-[4-(Bicyclo[2.2.1]heptane-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7509092.png)

